molecular formula C4H7Cl2N3 B13512675 4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride

4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B13512675
M. Wt: 168.02 g/mol
InChI Key: DCAOHPLFRLXZDA-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method includes the reaction of substituted phenylhydrazines with ethyl acetoacetate in an anhydrous ethanol medium, followed by the addition of a cold solution of dimethylformamide and phosphorus oxychloride . Another approach involves the use of a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .

Industrial Production Methods

Industrial production of this compound often employs large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .

Scientific Research Applications

4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride
  • 3,5-dimethyl-1H-pyrazole
  • 1-phenyl-3-methyl-1H-pyrazole

Uniqueness

4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H7Cl2N3

Molecular Weight

168.02 g/mol

IUPAC Name

4-chloro-2-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C4H6ClN3.ClH/c1-8-4(6)3(5)2-7-8;/h2H,6H2,1H3;1H

InChI Key

DCAOHPLFRLXZDA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)N.Cl

Origin of Product

United States

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